molecular formula C25H34O2 B2864759 (Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one CAS No. 1041009-23-7

(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one

Cat. No. B2864759
CAS RN: 1041009-23-7
M. Wt: 366.545
InChI Key: FAXCDVZHMMFRAL-VKAVYKQESA-N
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Description

(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a useful research compound. Its molecular formula is C25H34O2 and its molecular weight is 366.545. The purity is usually 95%.
BenchChem offers high-quality (Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Biological Activity

17βH-Periplogenin, a Cardiac Aglycone from Periploca sepium Bunge

This study provides insights into the structural characteristics of a compound closely related to the requested molecule, highlighting the conformational features and crystal packing of cyclopenta[a]phenanthrene derivatives. The biological significance of these compounds, particularly their use in traditional Chinese medicine, underscores their therapeutic potential (Yu-wei Zhang et al., 2012).

Bay Region Distortions in Cyclopenta[a]phenanthrenes

This research examines the relationship between structural distortions in cyclopenta[a]phenanthrenes and their carcinogenic potential. The findings suggest that certain structural modifications can significantly affect the biological activity of these compounds, offering insights into their potential research applications beyond drug use (S. Kashino et al., 1986).

Chemical Reactivity and Synthesis

Synthesis of Cyclopenta[a]phenanthrene Derivatives

Studies on the synthesis of cyclopenta[a]phenanthrene derivatives, including methods for introducing various functional groups, provide a foundation for exploring the chemical reactivity and synthesis of the molecule . These methods are crucial for developing new compounds with potential scientific research applications (M. Coombs, 1966).

Environmental and Biological Implications

Environmental Chemistry of Polycyclic Aromatic Hydrocarbons

The study of 4H-Cyclopenta [def] phenanthrene and related compounds in environmental chemistry, including their mutagenic activity, sheds light on the environmental and biological implications of these molecules. Understanding the reactivities and bioactivities of these compounds is essential for assessing their impact on health and the environment (M. Minaba & Kazuo T. Suzuki, 1986).

properties

IUPAC Name

(16Z)-10,13-dimethyl-16-[(5-methylfuran-2-yl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O2/c1-16-7-9-19(27-16)14-17-15-22-20-10-8-18-6-4-5-12-24(18,2)21(20)11-13-25(22,3)23(17)26/h7,9,14,18,20-22H,4-6,8,10-13,15H2,1-3H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXCDVZHMMFRAL-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one

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